Demethoxycurcumin

Description

This compound has been reported in Curcuma xanthorrhiza, Curcuma kwangsiensis, and other organisms with data available.

corresponds to curcumin with one methoxy group replaced by hydrogen; isolated from rhizomes of Curcuma longa

structure in first source

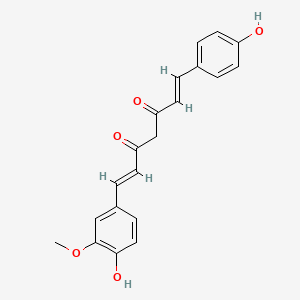

Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Demethoxycurcumin synthesis and characterization

<_Step_2> <_Step_3> <_Step_4> <_Step_5> <_Step_6> <_Step_7> <_Step_8> <_Step_9> <_Step_10> <_Step_11> <_Step_12> <_Step_13> <_Step_14> <_Step_15> <_Step_16> <_Step_17> <_Step_18> <_Step_19> <_Step_20> <_Step_21> <_Step_22> <_Step_23> <_Step_24> <_Step_25> <_Step_26> <_Step_27> <_Step_28> <_Step_29> <_Step_30> <_Step_31> <_Step_32> <_Step_33> <_Step_34> <_Step_35> <_Step_36> <_Step_37> <_Step_38> <_Step_39> <_Step_40> <_Step_41> <_Step_42> <_Step_43> <_Step_44> <_Step_45> <_Step_46> <_Step_47> <_Step_48> <_Step_49> <_Step_50> <_Step_51> <_Step_52> <_Step_53> <_Step_54> <_Step_55> <_Step_56> <_Step_57> <_Step_58> <_Step_59> <_Step_60> <_Step_61> <_Step_62> <_Step_63> <_Step_64> <_Step_65> <_Step_66> <_Step_67> <_Step_68> <_Step_69> <_Step_70> <_Step_71> <_Step_72> <_Step_73> <_Step_74> <_Step_75> <_Step_76> <_Step_77> <_Step_78> <_Step_79> <_Step_80> <_Step_81> <_Step_82> <_Step_83> <_Step_84> <_Step_85> <_Step_86> <_Step_87> <_Step_88> <_Step_89> <_Step_90> <_Step_91> <_Step_92> <_Step_93> <_Step_94> <_Step_95> <_Step_96> <_Step_97> <_Step_98> <_Step_99> <_Step_100> <_Step_101> <_Step_102> <_Step_103> <_Step_104> <_Step_105> <_Step_106> <_Step_107> <_Step_108> <_Step_109> <_Step_110> <_Step_111> <_Step_112> <_Step_113> <_Step_114> <_Step_115> <_Step_116> <_Step_117> <_Step_118> <_Step_119> <_Step_120> <_Step_121> <_Step_122> <_Step_123> <_Step_124> <_Step_125> <_Step_126> <_Step_127> <_Step_128> <_Step_129> <_Step_130> <_Step_131> <_Step_132> <_Step_133> <_Step_134> <_Step_135> <_Step_136> <_Step_137> <_Step_138> <_Step_139> <_Step_140> <_Step_141> <_Step_142> <_Step_143> <_Step_144> <_Step_145> <_Step_146> <_Step_147> <_Step_148> <_Step_149> <_Step_150> <_Step_151> <_Step_152> <_Step_153> <_Step_154> <_Step_155> <_Step_156> <_Step_157> <_Step_158> <_Step_159> <_Step_160> <_Step_161> <_Step_162> <_Step_163> <_Step_164> <Step

Demethoxycurcumin: A Technical Guide to Natural Sources, Biosynthesis, and Isolation for Research and Development

Introduction: Beyond Curcumin – The Rising Significance of Demethoxycurcumin

For decades, the scientific community has focused extensively on curcumin, the principal curcuminoid in turmeric (Curcuma longa), for its therapeutic potential. However, emerging research is illuminating the distinct and sometimes superior pharmacological properties of its natural analogs, this compound (DMC) and bisthis compound (BDMC).[1][2] DMC, in particular, has garnered significant interest due to its enhanced chemical stability at physiological pH and greater aqueous solubility compared to curcumin, factors that may translate to improved bioavailability.[2][3][4] This technical guide offers an in-depth exploration of this compound, from its natural origins and biosynthetic pathways to detailed protocols for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Chapter 1: Natural Abundance and Biosynthesis of this compound

This compound is a naturally occurring diarylheptanoid, structurally similar to curcumin but lacking one methoxy group on one of its aromatic rings.[5]

Primary Natural Source: Curcuma longa

The primary and most commercially significant source of this compound is the rhizome of Curcuma longa, commonly known as turmeric.[6] Within the rhizome, this compound is one of three principal curcuminoids, collectively responsible for the spice's vibrant yellow color. The typical composition of curcuminoids in turmeric is approximately 60–70% curcumin, 20–27% this compound, and 10–15% bisthis compound.[6] While Curcuma longa is the main source, other species of the Curcuma genus, such as Curcuma xanthorrhiza (Javanese turmeric), may contain varying ratios of these curcuminoids.[7][8]

The Biosynthetic Machinery: From Phenylpropanoids to Curcuminoids

The biosynthesis of this compound is intricately linked with that of other curcuminoids, originating from the phenylpropanoid pathway.[9] The process involves a series of enzymatic reactions that build the characteristic diarylheptanoid scaffold.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid.[9] Through a series of hydroxylations and methylations, cinnamic acid is transformed into p-coumaric acid and ferulic acid. These phenylpropanoids are then activated by condensation with a CoA molecule, forming p-coumaroyl-CoA and feruloyl-CoA.[9]

The assembly of the curcuminoid backbone is catalyzed by Type III polyketide synthases (PKSs).[10][11] Specifically, two key enzymes have been identified in Curcuma longa: diketide-CoA synthase (DCS) and curcumin synthase (CURS).[10][11] DCS catalyzes the condensation of a phenylpropanoid-CoA (either feruloyl-CoA or p-coumaroyl-CoA) with malonyl-CoA to form a diketide-CoA intermediate.[10][11] Subsequently, CURS facilitates the condensation of this diketide-CoA with a second phenylpropanoid-CoA molecule to yield the final curcuminoid.[10][11]

The specific curcuminoid synthesized depends on the combination of phenylpropanoid units. This compound, being an asymmetrical molecule, is formed from the condensation of one feruloyl-CoA and one p-coumaroyl-CoA with one molecule of malonyl-CoA.[12][13]

Chapter 2: Isolation and Purification Methodologies

The isolation of this compound from the complex matrix of turmeric rhizomes requires multi-step procedures involving extraction followed by chromatographic purification. The choice of method depends on the desired scale, purity, and available instrumentation.

Initial Extraction of Crude Curcuminoids

The first step in isolating this compound is the extraction of the total curcuminoid content from dried and powdered turmeric rhizomes. The selection of the extraction solvent is critical for achieving a high yield.

| Solvent | Relative Yield of Curcuminoids | Reference |

| Acetone | High | [14] |

| Ethanol | Moderate to High | [15] |

| Methanol | Moderate to High | [16] |

| Ethyl Acetate | Moderate | [14] |

| Chloroform | Moderate | [14] |

| Hexane | Low | [14] |

Table 1: Comparison of Solvents for Crude Curcuminoid Extraction.

Acetone and ethanol are frequently chosen for their efficiency and safety profiles.[14][15] Pressurized liquid extraction (PLE) using acetone has also been shown to be an effective method.[17]

Protocol 2.1.1: General Solvent Extraction of Crude Curcuminoids

-

Maceration: Mix dried, powdered turmeric rhizomes with a suitable solvent (e.g., acetone) in a 1:5 to 1:10 (w/v) ratio.

-

Extraction: Stir the mixture at room temperature for 12-24 hours or perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.

-

Filtration: Filter the mixture to separate the solvent extract from the solid plant material.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated oleoresin rich in curcuminoids.

Chromatographic Purification of this compound

Due to the structural similarity of the three main curcuminoids, their separation requires chromatographic techniques that can resolve these closely related compounds.

Column chromatography using silica gel is a conventional and widely used method for the separation of curcuminoids.[14][18] The separation is based on the differential adsorption of the compounds to the stationary phase.

Protocol 2.2.1.1: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (70-230 mesh) column using a suitable non-polar solvent (e.g., chloroform or a hexane-chloroform mixture).

-

Sample Loading: Dissolve the crude curcuminoid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform to a chloroform:methanol mixture (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%).[14][17]

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol (95:5) mobile phase. The typical Rf values are approximately 0.75 for curcumin, 0.55 for this compound, and 0.27 for bisthis compound.[14]

-

Purification and Crystallization: Combine the fractions containing pure this compound, concentrate them under reduced pressure, and crystallize the compound from a suitable solvent system (e.g., chloroform:methanol) to obtain high-purity crystals.[14]

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully applied for the one-step separation and purification of curcuminoids.[19][20][21]

Protocol 2.2.2.1: HSCCC Separation of Curcuminoids

-

Solvent System Preparation: A two-phase solvent system is required. A commonly used system is n-hexane/chloroform/methanol/water (5/10/7.5/2.5, v/v/v/v).[19][21] The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.

-

HSCCC Instrument Setup: The upper phase is used as the stationary phase, and the lower phase is the mobile phase. The column is first filled with the stationary phase, and then the apparatus is rotated at a specific speed (e.g., 800-1000 rpm).

-

Sample Injection: The crude curcuminoid extract is dissolved in a mixture of the stationary and mobile phases and injected into the column.

-

Elution and Fractionation: The mobile phase is pumped through the column at a defined flow rate. The effluent is monitored with a UV-Vis detector, and fractions are collected based on the resulting peaks.

-

Analysis: The purity of the isolated this compound in the collected fractions is determined by HPLC. This method can yield this compound with a purity of over 98%.[19][21]

SFC is an environmentally friendly and rapid separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It has been effectively used for the preparative separation of curcuminoids.[16]

Protocol 2.2.3.1: Preparative SFC of Curcuminoids

-

Instrumentation: A preparative SFC system equipped with a suitable column (e.g., Viridis BEH OBD column) is used.

-

Mobile Phase: The mobile phase consists of supercritical CO2 with a modifier, such as methanol containing a small amount of an acid (e.g., 10 mM oxalic acid), to improve peak shape and resolution.[16]

-

Separation Conditions: The separation is achieved by running a gradient of the modifier at a specific flow rate and back pressure. For example, a gradient of 8-15% methanol in supercritical CO2.[16]

-

Collection and Analysis: The separated compounds are collected, and the solvent is easily removed. The purity of the obtained this compound can be assessed by analytical HPLC. This method has been shown to yield this compound with a purity of over 91% in a single step.[16]

Chapter 3: Analytical Characterization and Quality Control

Once isolated, the identity and purity of this compound must be confirmed using various analytical techniques.

Chromatographic and Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound.[8][22] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[17][23] Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector at approximately 420-430 nm.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the definitive identification of this compound by providing both retention time data and mass-to-charge ratio information, confirming its molecular weight.[19][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isolated compound, confirming the presence and arrangement of all protons and carbons in the this compound molecule.[17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a fingerprint for identification.[17][24]

Physicochemical Characterization

-

Powder X-ray Diffraction (PXRD): PXRD is used to determine the crystallinity of the isolated this compound.[17][24]

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and thermal behavior of the purified compound.[17][24]

Chapter 4: Stability Considerations

This compound, along with bisthis compound, is generally more stable than curcumin, particularly in alkaline conditions.[7][22][25] Studies have shown that the order of stability among the three main curcuminoids is bisthis compound ≥ this compound ≥ curcumin.[22] The presence of this compound has also been reported to have a stabilizing effect on curcumin.[26] Despite its relatively higher stability, this compound is still susceptible to degradation by light and high temperatures, and appropriate storage conditions (cool, dark, and inert atmosphere) are recommended.[25][27]

Conclusion

This compound represents a promising natural product for further investigation in the fields of medicine and pharmacology. Its natural abundance in Curcuma longa, coupled with its favorable stability profile, makes it an attractive candidate for drug development. The isolation and purification of high-purity this compound are achievable through a combination of efficient extraction and advanced chromatographic techniques such as column chromatography, HSCCC, and SFC. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to obtain research-grade this compound, enabling further exploration of its biological activities and therapeutic potential.

References

- Katsuyama, Y., Kita, T., & Horinouchi, S. (2009). Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa. Journal of Biological Chemistry, 284(17), 11160-11170. [URL: https://www.jbc.org/article/S0021-9258(20)45019-3/fulltext]

- Kita, T., Imai, S., Sawada, H., Kumagai, H., & Seto, H. (2008). The Biosynthetic Pathway of Curcuminoid in Turmeric (Curcuma longa) as Revealed by 13C-Labeled Precursors. Bioscience, Biotechnology, and Biochemistry, 72(7), 1789-1798. [URL: https://www.jstage.jst.go.jp/article/bbb/72/7/72_80075/_article]

- Inoue, K., Nomura, C., Ito, S., Nagatsu, A., Hino, T., & Oka, H. (2008). Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography. Journal of Agricultural and Food Chemistry, 56(20), 9328-9336. [URL: https://pubmed.ncbi.nlm.nih.gov/18826281/]

- Ramírez-Ahuja, M. L., Mata-Gómez, M. A., & Camacho-Corona, M. D. R. (2019). Curcuminoid biosynthetic pathway in Curcuma longa. ResearchGate. [URL: https://www.researchgate.net/figure/Curcuminoid-biosynthetic-pathway-in-Curcuma-longa-Cinnamic-acid-is_fig1_334542869]

- Katsuyama, Y., Kita, T., Funa, N., & Horinouchi, S. (2009). Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa. The Journal of biological chemistry, 284(17), 11160–11170. [URL: https://pubmed.ncbi.nlm.nih.gov/19258323/]

- Kita, T., Imai, S., Sawada, H., Kumagai, H., & Seto, H. (2008). The biosynthetic pathway of curcuminoid in turmeric (Curcuma longa) as revealed by 13C-labeled precursors. Bioscience, biotechnology, and biochemistry, 72(7), 1789–1798. [URL: https://pubmed.ncbi.nlm.nih.gov/18603816/]

- BenchChem. (2025). This compound: A Technical Guide to its Therapeutic Potential. BenchChem. [URL: https://www.benchchem.com/product/b1139]

- Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003138822-2/demethoxycurcumin-knowledge-references]

- Ojha, R., Jha, A., Jha, S. K., & Kumar, D. (2017). This compound, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats. Pharmacognosy magazine, 13(Suppl 3), S579–S585. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5717781/]

- Zhang, J., Li, Y., Liu, H., Wang, J., & Zhang, W. (2015). Efficient separation of curcumin, this compound, and bisthis compound from turmeric using supercritical fluid chromatography: From analytical to preparative scale. Journal of separation science, 38(19), 3359–3365. [URL: https://pubmed.ncbi.nlm.nih.gov/26228186/]

- MedchemExpress. (n.d.). This compound. MedchemExpress.com. [URL: https://www.medchemexpress.com/demethoxycurcumin.html]

- Rojas, J., et al. (2024). Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. Molecules, 29(1), 23. [URL: https://www.mdpi.com/1420-3049/29/1/23]

- Hatamipour, M., et al. (2019). This compound: A naturally occurring curcumin analogue with antitumor properties. Journal of Cellular Physiology, 234(1), 21-33. [URL: https://pubmed.ncbi.nlm.nih.gov/30076727/]

- Han, G., et al. (2008). [Study on stability of curcumine, this compound and bisthis compound]. Zhongguo Zhong Yao Za Zhi, 33(22), 2611-4. [URL: https://www.researchgate.net/publication/24183863_Study_on_stability_of_curcumine_demethoxycurcumin_and_bisthis compound]

- Han, G., et al. (2008). [Study on effect of this compound in Curcuma long on stability of curcumin]. Zhong Yao Cai, 31(4), 592-4. [URL: https://pubmed.ncbi.nlm.nih.gov/18661836/]

- Anandan, A., et al. (2011). Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography. SSR-An International Journal of Life Sciences. [URL: https://updatepublishing.com/journal/index.php/ssr/article/view/1000]

- Han, G., Cui, J. J., Bi, R., Zhao, L. L., & Zhang, W. G. (2008). [Study on stability of curcumine, this compound and bisthis compound]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 33(22), 2611–2614. [URL: https://pubmed.ncbi.nlm.nih.gov/19216153/]

- Heffernan, C., et al. (2016). Extraction and Purification of Curcuminoids from Crude Curcumin by a Combination of Crystallization and Chromatography. ResearchGate. [URL: https://www.researchgate.

- Hatamipour, M., et al. (2019). This compound: A naturally occurring curcumin analogue with antitumor properties. Journal of Cellular Physiology, 234(1), 21-33. [URL: https://www.researchgate.net/publication/326759714_Demethoxycurcumin_A_naturally_occurring_curcumin_analogue_with_antitumor_properties]

- Gordon, O. N., & Schneider, C. (2016). Degradation of curcumin: From mechanism to biological implications. Molecular nutrition & food research, 60(8), 1733–1744. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5002220/]

- Inoue, K., et al. (2008). Purification of Curcumin, this compound, and Bisthis compound by High-Speed Countercurrent Chromatography. ResearchGate. [URL: https://www.researchgate.

- Hatamipour, M., et al. (2019). This compound: A naturally occurring curcumin analogue for treating non-cancerous diseases. IUBMB Life, 71(10), 1512-1520. [URL: https://www.researchgate.

- Elf-ah, M., et al. (2019). Variability of Curcumin, this compound and Bisthis compound Contents in Ethanolic Extract from Ten Curcuma aeruginosa Roxb. Cultivated in West Java, Indonesia. ResearchGate. [URL: https://www.researchgate.

- Rojas, J., et al. (2024). Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. ResearchGate. [URL: https://www.researchgate.

- Inoue, K., et al. (2008). Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Purification-of-curcumin%2C-demethoxycurcumin%2C-and-Inoue-Nomura/b0f4d3c6c1f1a58b9f7a7b9e7d9b9d9b9d9b9d9b]

- Wikipedia. (n.d.). Bisthis compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bisthis compound]

- BulkSupplements.com. (2025). How to Choose the Best Desmethoxycurcumin Supplement: A Complete Buyer's Guide. BulkSupplements.com. [URL: https://www.bulksupplements.com/blogs/health-articles/how-to-choose-the-best-desmethoxycurcumin-supplement-a-complete-buyers-guide]

- Rohman, A., et al. (2017). Simultaneous analysis of Curcumin and this compound in Curcuma xanthorriza using FTIR spectroscopy and chemometrics. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20173273188]

- de Vries, R., et al. (2017). A validated HPLC-MS/MS method for simultaneously analyzing curcumin, this compound, bisthis compound, tetra-hydrocurcumin and piperine in human plasma, urine or feces. Journal of Chromatography B, 1061-1062, 219-226. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562590/]

- Google Patents. (2009). CN101585757A - Method for preparing curcumin, this compound and bisthis compound. Google Patents. [URL: https://patents.google.

- Sigma-Aldrich. (n.d.). This compound analytical standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/02198]

- ResearchGate. (n.d.). Major bioactive compounds of turmeric. DMC: this compound (0.3% - 1.4%). ResearchGate. [URL: https://www.researchgate.net/figure/Major-bioactive-compounds-of-turmeric-DMC-Demethoxycurcumin-03-14_fig1_349479383]

- Perpar, M., & Knez, Ž. (2021). The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa. Foods, 10(11), 2737. [URL: https://www.mdpi.com/2304-8158/10/11/2737]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: A naturally occurring curcumin analogue with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How to Choose the Best Desmethoxycurcumin Supplement: A Complete Buyer's Guide [plantin.alibaba.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Bisthis compound - Wikipedia [en.wikipedia.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa [pubmed.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. The biosynthetic pathway of curcuminoid in turmeric (Curcuma longa) as revealed by 13C-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. updatepublishing.com [updatepublishing.com]

- 15. CN101585757A - Method for preparing curcumin, this compound and bisthis compound - Google Patents [patents.google.com]

- 16. Efficient separation of curcumin, this compound, and bisthis compound from turmeric using supercritical fluid chromatography: From analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Purification of curcumin, this compound, and bisthis compound by high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]

- 22. [Study on stability of curcumine, this compound and bisthis compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, this compound, bisthis compound, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. [Study on effect of this compound in Curcuma long on stability of curcumin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of demethoxycurcumin

An In-depth Technical Guide to the Physical and Chemical Properties of Demethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMC) is a principal bioactive curcuminoid compound naturally found in the rhizomes of Curcuma longa (turmeric).[1][2] It exists as part of the curcuminoid complex, which primarily includes curcumin (CUR) and bisthis compound (BDMC).[2][3] Typically, commercial curcumin contains about 10–27% this compound.[2][4] As a structural analog of curcumin, DMC shares many of its well-documented biological activities, including anti-inflammatory, antioxidant, and anti-proliferative properties, while exhibiting distinct physicochemical characteristics that are of significant interest in the fields of medicinal chemistry and drug development.[5][6][7]

This technical guide provides a comprehensive overview of the core . It is designed to serve as a foundational resource, offering detailed data, mechanistic insights, and validated experimental protocols to support advanced research and application.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development, influencing everything from experimental design to formulation strategies.

Molecular Identity and Structural Features

This compound is a diarylheptanoid, characterized by two aromatic rings linked by a seven-carbon chain that contains a β-diketone moiety.[1][5][6] It differs from curcumin by the absence of one methoxy group on one of its phenyl rings.[5][6]

Caption: 2D Chemical Structure of this compound.

Table 1: Core Molecular and Physical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | [4][5] |

| Synonyms | Curcumin II, Desmethoxycurcumin, Monothis compound | [4][5][7] |

| CAS Number | 22608-11-3 | [4][5][8] |

| Molecular Formula | C₂₀H₁₈O₅ | [4][5][8] |

| Molecular Weight | 338.35 g/mol | [5] |

| Physical Form | Yellow to orange crystalline powder | [6][9] |

| Melting Point | 168 - 173 °C | [1][5][10] |

While the crystal structure for bisthis compound is well-documented, a definitive crystal structure for pure this compound has not been widely reported in crystallographic databases.[10] Experimental powder X-ray diffraction (PXRD) patterns show it to be crystalline, though often with some amorphous content.[10][11]

Solubility Profile

This compound is a lipophilic molecule, rendering it practically insoluble in water but soluble in various organic solvents.[12] This property is a critical consideration for its extraction, purification, and the development of bioavailable formulations.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility | Source(s) |

| Water | Practically Insoluble | [12] |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | [7][13] |

| Dimethylformamide (DMF) | ~14 mg/mL | [8] |

| Ethanol | Soluble (0.5 mg/mL reported) | [6][8][9] |

| Methanol | Soluble | [6][9] |

| Acetone | Soluble | [13][14] |

| Chloroform | Soluble | [13] |

Note: The selection of solvent is crucial. For instance, acetone has been noted for its high extraction efficiency for curcuminoids from natural sources.[13][14]

Spectroscopic Characteristics

Spectroscopic analysis is essential for the identification and quantification of this compound.

-

UV-Visible Spectroscopy: In ethanol, this compound exhibits two main absorption maxima (λmax) at approximately 254 nm and 421 nm.[8] The peak around 421 nm is characteristic of the extended conjugated system and is typically used for quantification.

-

NMR and Mass Spectrometry: Comprehensive 1D NMR (¹H, ¹³C) and mass spectrometry data are available in public databases such as PubChem, providing the necessary fingerprints for structural confirmation.[5][15]

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound dictates its stability, biological activity, and potential for chemical modification.

Keto-Enol Tautomerism

A defining feature of this compound is the β-diketone moiety, which exists in equilibrium between its keto and enol tautomeric forms.[2] This equilibrium is highly dependent on the solvent and pH. In alkaline conditions or non-polar environments, the enol form is predominant, which is crucial for its antioxidant and metal-chelating activities.[2][16] The acidic phenolic proton of the enol form is key to its radical-scavenging mechanism.

Caption: General Mechanism of Phenolic Antioxidant Action.

Part 3: Validated Experimental Protocols

The following protocols provide standardized methodologies for assessing key properties of this compound.

Protocol 1: Determination of Solubility via Shake-Flask Method

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a specified solvent system.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, light-protected container (e.g., amber glass vial).

-

Equilibration: Place the container in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. [17][18]3. Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed (e.g., 13,000 rpm for 10 min) or filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). [17][19]4. Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent (e.g., methanol, ethanol) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated UV-Visible spectrophotometry method (at λmax ≈ 421 nm) or HPLC-UV against a standard curve. [19][20]5. Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

-

Caption: Workflow for Solubility Determination.

Protocol 2: Assessment of Antioxidant Activity via DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to evaluate the radical-scavenging activity of this compound. [10][16] Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at its λmax (~517 nm). [16]Store in the dark and cold.

-

DMC Test Solutions: Prepare a series of dilutions of this compound in the same solvent (e.g., ranging from 1 to 100 µg/mL).

-

Control/Standard: Use a known antioxidant like Trolox or ascorbic acid for comparison.

-

-

Reaction Procedure:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH stock solution (e.g., 1.95 mL) to a small volume of each DMC dilution (e.g., 50 µL). [21] * Prepare a blank sample containing the solvent instead of the DMC solution.

-

Mix well and incubate the reaction mixtures in the dark at room temperature for 30 minutes. [21]3. Measurement: Measure the absorbance of each solution at the λmax of DPPH (~517 nm) using a spectrophotometer or plate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of DMC required to inhibit 50% of the DPPH radicals) from the plot using regression analysis.

-

Caption: Workflow for DPPH Radical Scavenging Assay.

Conclusion

This compound stands out as a curcuminoid with a unique profile of physical and chemical properties. Its enhanced stability compared to curcumin, coupled with its potent antioxidant activity, makes it a compelling molecule for further investigation. [3][22]The technical data and protocols presented in this guide offer a robust framework for scientists and researchers to explore the full potential of this compound, from fundamental chemical analysis to its development as a therapeutic agent. A comprehensive understanding of its solubility, stability, and reactivity is paramount to overcoming the challenges of bioavailability and unlocking its clinical promise.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5469424, this compound. Retrieved from [Link].

-

Wikipedia. (2025). Bisthis compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9952605, Dimethoxycurcumin. Retrieved from [Link].

-

Wikipedia. (2025). Desmethoxycurcumin. Retrieved from [Link].

-

FooDB. (2025). Showing Compound this compound (FDB011964). Retrieved from [Link].

-

Taylor & Francis Online. (2020-2022). This compound – Knowledge and References. Retrieved from [Link].

-

ResearchGate. (n.d.). Molecular structures of curcumin (CUR), this compound (DMC), and bis(demethoxy)curcumin (BDMC). Retrieved from [Link].

-

ResearchGate. (2008). Study on stability of curcumine, this compound and bisthis compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9906039, Tetrahydrothis compound. Retrieved from [Link].

-

MDPI. (n.d.). Solvate Formation of Bis(demethoxy)curcumin: Screening and Characterization. Retrieved from [Link].

-

PubChemLite. (n.d.). This compound (C20H18O5). Retrieved from [Link].

-

ResearchGate. (n.d.). Molecular structures of curcumin (CUR), this compound (DMC), and bis(demethoxy)-curcumin (BDMC). Retrieved from [Link].

-

MDPI. (2024). Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5315472, Bisthis compound. Retrieved from [Link].

-

PubMed. (2008). [Study on effect of this compound in Curcuma long on stability of curcumin]. Retrieved from [Link].

-

PubMed. (2008). [Study on stability of curcumine, this compound and bisthis compound]. Retrieved from [Link].

-

ResearchGate. (n.d.). Structures of curcumin, this compound, bisthis compound and cyclocurcumin from turmeric. Retrieved from [Link].

-

PMC. (2020). Highly bioavailable curcumin preparation with a co‐grinding and solvent‐free process. Retrieved from [Link].

-

J-Stage. (n.d.). Comparative Antioxidant Activities of Curcumin and Its Demethoxy and Hydrogenated Derivatives. Retrieved from [Link].

-

PMC. (2020). Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials. Retrieved from [Link].

-

PMC. (2017). Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions. Retrieved from [Link].

-

ResearchGate. (n.d.). Solubility behavior of CUR in acetone, acetonitrile, methanol, ethanol and 2-propanol. Retrieved from [Link].

-

MDPI. (2022). Synergistic Antioxidant Activity and Enhanced Stability of Curcumin Encapsulated in Vegetal Oil-Based Microemulsion and Gel Microemulsions. Retrieved from [Link].

-

ResearchGate. (2007). Comparative Antioxidant Activities of Curcumin and Its Demethoxy and Hydrogenated Derivatives | Request PDF. Retrieved from [Link].

-

SciSpace. (n.d.). Assessing Curcumin Solubility in Food-Grade Solvents. Retrieved from [Link].

-

ResearchGate. (n.d.). Antioxidant activities of curcumin, this compound and bisthis compound | Request PDF. Retrieved from [Link].

-

ResearchGate. (n.d.). The chemical structures of curcumin, this compound, and bisdemetoxycurcumin. Retrieved from [Link].

-

SciELO. (n.d.). Production, solubility and antioxidant activity of curcumin nanosuspension. Retrieved from [Link].

-

PubMed. (2007). Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives. Retrieved from [Link].

-

ResearchGate. (n.d.). Solubility studies of Curcumin in different solvents. Retrieved from [Link].

-

OUCI. (2021). Solubility measurement and thermodynamic modelling of curcumin in twelve pure solvents and three binary solvents at different temperature (T = 278.15–323.15 K). Retrieved from [Link].

-

ResearchGate. (2024). Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. Retrieved from [Link].

Sources

- 1. Showing Compound this compound (FDB011964) - FooDB [foodb.ca]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desmethoxycurcumin - Wikipedia [en.wikipedia.org]

- 5. This compound | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 22608-11-3 [chemicalbook.com]

- 7. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound CAS#: 22608-11-3 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Buy this compound | 22608-11-3 | >98% [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. Dimethoxycurcumin | C23H24O6 | CID 9952605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Highly bioavailable curcumin preparation with a co‐grinding and solvent‐free process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Demethoxycurcumin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethoxycurcumin (DMC), a principal curcuminoid analog found in the rhizome of Curcuma longa, has emerged as a promising natural compound with a wide spectrum of therapeutic activities. Exhibiting potentially enhanced stability and bioavailability compared to its parent compound, curcumin, DMC has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Part 1: Foundational Chemistry and Pharmacology

The Curcuminoid Family: A Comparative Overview

Turmeric's bioactivity is primarily attributed to a class of polyphenolic compounds known as curcuminoids.[3][4] This family mainly consists of Curcumin (CUR), this compound (DMC), and Bisthis compound (BDMC).[5][6] DMC is structurally distinct from curcumin due to the absence of one methoxy group on one of its aromatic rings.[7][8] This seemingly minor structural modification is reported to confer greater chemical stability under physiological pH conditions, a notable advantage over curcumin, which is known for its instability in neutral or alkaline solutions.[2][7] The relative potencies of these analogs can vary depending on the biological activity being assessed. For instance, in suppressing TNF-induced NF-κB activation, the potency is generally ranked as Curcumin > DMC > BDMC, highlighting the role of the methoxy groups.[9][10] However, for anti-proliferative effects, their activities are often comparable.[9][10]

Physicochemical Properties: Challenges and Opportunities

Like all curcuminoids, DMC is a lipophilic molecule with poor aqueous solubility, which presents a significant hurdle for its therapeutic development, particularly concerning oral bioavailability.[2][7]

-

Molar Mass: 338.359 g·mol⁻¹[11]

-

Melting Point: ~168 °C[8]

-

Solubility: Poorly soluble in water, soluble in organic solvents like DMSO, ethanol, and acetone.[7][12]

The primary challenge in early-stage research is preparing stable, biologically active solutions for in vitro and in vivo experiments. The causality behind choosing a solvent system is critical: while DMSO is a common choice for solubilizing DMC for cell culture experiments, researchers must maintain the final DMSO concentration (typically <0.5%) at a non-toxic level for the cells being studied. This prevents the solvent vehicle from confounding the experimental results.

Part 2: Core Mechanistic Pathways and In Vitro Evaluation

DMC exerts its biological effects by modulating multiple key signaling pathways implicated in various diseases.

Anti-inflammatory Activity: Targeting NF-κB

A cornerstone of DMC's therapeutic potential is its anti-inflammatory activity. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][13] NF-κB is a master regulator of inflammation, and its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.[14]

Mechanism of Action: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[15] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like COX-2.[15] DMC has been shown to suppress the phosphorylation of NF-κB and inhibit its nuclear translocation, thereby preventing the expression of these downstream inflammatory mediators.[7][13]

Signaling Pathway Visualization:

Caption: DMC inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Antioxidant Response: The Nrf2-ARE Pathway

DMC also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress, or induction by compounds like DMC, allows Nrf2 to dissociate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[16]

Anticancer Mechanisms

DMC demonstrates potent anticancer effects across a variety of cancer cell types through several mechanisms:[7][18][19]

-

Induction of Apoptosis: DMC can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bad, Caspase-8/9) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7] This culminates in the activation of executioner caspases, like caspase-3, leading to cell death.[7][20]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells at various checkpoints in the cell cycle.

-

Inhibition of Metastasis: Some studies show DMC can suppress the migration and invasion of cancer cells.[7]

Quantitative Data on Biological Activity The biological efficacy of this compound has been quantified across various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values provide a standardized measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 | [1][7] |

| GBM 8401 | Brain Malignant Glioma | 22.71 | [20] |

| HeLa | Cervical Cancer | ~12 | [7] |

| MG-63 | Osteosarcoma | 54.5 | [7] |

| PC3 | Prostate Cancer | 111.6 | [7] |

Table 1: Representative Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines.

Protocol: In Vitro Assessment of Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for determining the cytotoxic effects of DMC on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[21] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[12]

Materials:

-

DMC powder

-

DMSO (cell culture grade)

-

Cancer cell line of interest (e.g., FaDu)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)[12]

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock of DMC (e.g., 50 mM) in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The high concentration allows for minimal DMSO volume to be added to the cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: The next day, prepare serial dilutions of DMC in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the fresh medium containing the desired concentrations of DMC (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.2%) to ensure the solvent does not affect cell viability. This is the 0 µM DMC data point.

-

Untreated Control: Cells with fresh medium only.

-

Media Blank: Wells with medium but no cells to measure background absorbance.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Visually confirm the formation of purple formazan crystals in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals. The plate can be placed on a shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 650 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank) * 100. Plot the viability against DMC concentration to determine the IC50 value.

Protocol: Western Blot Analysis for NF-κB Nuclear Translocation

Principle: This protocol validates DMC's mechanism by quantifying the amount of the NF-κB p65 subunit in the nucleus, a direct measure of its activation.[22]

Materials:

-

Cell culture reagents and DMC

-

Nuclear and Cytoplasmic Extraction Kit (commercially available)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with DMC and a positive control (e.g., TNF-α) for a short duration (e.g., 30-60 minutes). Harvest the cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. Causality: It is critical to add protease and phosphatase inhibitors to the lysis buffers immediately before use to prevent protein degradation and dephosphorylation, ensuring the detected protein levels reflect the true biological state.[15]

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay. This step is essential for equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.[23] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[23] Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Controls (Self-Validation):

-

Loading Controls: After probing for p65, probe the same blot for Lamin B1 (should only be present in the nuclear fraction) and GAPDH (should be predominantly in the cytoplasmic fraction). This validates the purity of the subcellular fractions.

-

Positive Control: A known NF-κB activator like TNF-α should show a strong p65 band in the nuclear fraction.

-

Negative Control: Untreated cells should show p65 predominantly in the cytoplasmic fraction.

-

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[23] Apply ECL substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in nuclear p65 in DMC-treated samples compared to the stimulated control indicates inhibition of NF-κB translocation.

Experimental Workflow Visualization:

Caption: Workflow for Western Blot analysis of NF-κB p65 nuclear translocation.

Part 3: Preclinical Assessment: In Vivo and Pharmacokinetics

Considerations for In Vivo Study Design

Transitioning from in vitro to in vivo models is a critical step. Xenograft models in immunocompromised mice are commonly used to assess the antitumor efficacy of DMC.[5][24][25]

-

Dosing and Administration: DMC is often administered via intraperitoneal (IP) injection or oral gavage.[5][24][25] Doses in mouse models have ranged from 30 mg/kg to 60 mg/kg.[5][24][25]

-

Efficacy Endpoints: Key endpoints include measuring tumor volume and weight over time. Immunohistochemical analysis of tumors can also be performed to confirm the in vivo modulation of target pathways (e.g., staining for Ki-67 for proliferation or cleaved caspase-3 for apoptosis).[18]

Pharmacokinetic (PK) Profile of DMC

The major limitation for curcuminoids is their poor oral bioavailability, characterized by low absorption and rapid metabolism.[7][26][27] Studies indicate that curcuminoids are often metabolized into glucuronide and sulfate conjugates in the plasma.[28][29]

Pharmacokinetic Parameters in Mice (Conceptual)

| Parameter | Description | Typical Observation |

|---|---|---|

| Cmax | Maximum plasma concentration | Generally low for free DMC |

| Tmax | Time to reach Cmax | Relatively short (e.g., < 1 hour) |

| AUC | Area under the curve (total drug exposure) | Low, indicating poor overall bioavailability |

Table 2: Conceptual Pharmacokinetic Parameters for DMC following Oral Administration.

Part 4: Challenges and Future Directions

Overcoming Bioavailability Hurdles

The central challenge for the clinical translation of DMC is its poor pharmacokinetic profile.[7] Significant research efforts are focused on developing advanced drug delivery systems to address this.

-

Nanoformulations: Encapsulating DMC into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanomicelles, can protect it from degradation, improve solubility, and enhance absorption.[28][29][30]

-

Complexation: Forming complexes with molecules like cyclodextrins can increase the aqueous solubility of DMC.[31]

-

Adjuvants: Co-administration with agents that inhibit metabolic enzymes can also improve bioavailability.

Future Research Trajectories

-

Head-to-Head Efficacy Studies: Rigorous studies directly comparing the efficacy and bioavailability of optimized DMC formulations against curcumin formulations are needed.

-

Combination Therapies: Investigating the synergistic effects of DMC with standard-of-care chemotherapeutic agents could reveal its potential as a chemosensitizer.[7]

-

Target Identification: Unbiased screening approaches could identify novel molecular targets of DMC, expanding its therapeutic potential.

References

-

This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. National Institutes of Health. [Link]

-

This compound analogue DMC-BH exhibits potent anticancer effects on orthotopic glioblastomas. Aging-US. [Link]

-

This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells. In Vivo. [Link]

-

This compound Retards Cell Growth and Induces Apoptosis in Human Brain Malignant Glioma GBM 8401 Cells. National Institutes of Health. [Link]

-

Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. Semantic Scholar. [Link]

-

Metabolic and pharmacokinetic studies of curcumin, this compound and bisthis compound in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]

-

Does Curcumin Analogues, this compound (DMC) and Bisthis compound (BDMC), Enhance the Therapeutic Efficacy of Curcumin i. SciSpace. [Link]

-

This compound: A naturally occurring curcumin analogue with antitumor properties. PubMed. [Link]

-

Comparison of suppressive effects of this compound and bisthis compound on expressions of inflammatory mediators in vitro and in vivo. PubMed. [Link]

-

A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery. Frontiers. [Link]

-

Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. Oxford Academic. [Link]

-

This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells. PubMed. [Link]

-

Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications. MDPI. [Link]

-

4.5. Cell Viability Assay. Bio-protocol. [Link]

-

2.3. MTT Assay. Bio-protocol. [Link]

-

Pharmacological Insights and Technological Innovations in Curcuma longa L. and Echinacea purpurea (L.) Moench as Plant-Derived Immunomodulators. MDPI. [Link]

-

The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking. National Institutes of Health. [Link]

-

This compound Suppresses Human Brain Glioblastoma Multiforme GBM 8401 Cell Xenograft Tumor in Nude Mice In Vivo. MDPI. [Link]

-

Novel nanomicelle formulation to enhance bioavailability and stability of curcuminoids. National Institutes of Health. [Link]

-

Active Targeting Strategies for Improving the Bioavailability of Curcumin: A Systematic Review. MDPI. [Link]

-

Plasma concentration time curves for curcumin, this compound,... ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

This compound: A naturally occurring curcumin analogue for treating non‐cancerous diseases. ResearchGate. [Link]

-

MTT assay for cell viability determination. Bio-protocol. [Link]

-

Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. MDPI. [Link]

-

Metabolic and pharmacokinetic studies of curcumin, this compound and bisthis compound in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

-

What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]

-

Enhancement of curcumin oral absorption and pharmacokinetics of curcuminoids and curcumin metabolites in mice. SciSpace. [Link]

-

Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury. ResearchGate. [Link]

-

Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects. National Institutes of Health. [Link]

-

Analysis of different innovative formulations of curcumin for improved relative oral bioavailability in human subjects. ResearchGate. [Link]

-

NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Fivephoton Biochemicals. [Link]

-

Desmethoxycurcumin. Wikipedia. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Development of New Delivery Strategies to Increase Bioavailability of Curcumin. National Institutes of Health. [Link]

-

Characterization, Antioxidant and Cytotoxic Evaluation of this compound and Bisthis compound from Curcuma longa Cultivated in Costa Rica. MDPI. [Link]

-

This compound – Knowledge and References. Taylor & Francis. [Link]

-

Showing Compound this compound (FDB011964). FooDB. [Link]

-

Activation of anti-oxidant Nrf2 signaling by enone analogues of curcumin. PubMed. [Link]

-

Bisthis compound. PubChem. [Link]

-

Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Demethoxy Derivatives of Curcumin Exhibit Greater Differentiation Suppression in 3T3-L1 Adipocytes Than Curcumin: A Mechanistic Study of Adipogenesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [PDF] Curcumin, this compound, bisthis compound, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Desmethoxycurcumin - Wikipedia [en.wikipedia.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Comparison of suppressive effects of this compound and bisthis compound on expressions of inflammatory mediators in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound analogue DMC-BH exhibits potent anticancer effects on orthotopic glioblastomas | Aging [aging-us.com]

- 19. This compound: A naturally occurring curcumin analogue with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Retards Cell Growth and Induces Apoptosis in Human Brain Malignant Glioma GBM 8401 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4.5. Cell Viability Assay [bio-protocol.org]

- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 24. iv.iiarjournals.org [iv.iiarjournals.org]

- 25. This compound Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolic and pharmacokinetic studies of curcumin, this compound and bisthis compound in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Novel nanomicelle formulation to enhance bioavailability and stability of curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Navigating the Challenges of Demethoxycurcumin: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Demethoxycurcumin (DMC), a principal curcuminoid found in the rhizome of Curcuma longa, has garnered significant scientific interest for its diverse pharmacological activities. However, its progression from a promising bioactive compound to a viable therapeutic agent is significantly hampered by its poor aqueous solubility and inherent instability under physiological conditions. This technical guide provides a comprehensive overview of the critical physicochemical properties of DMC, focusing on its solubility and stability profiles. We will delve into the underlying mechanisms of its degradation and present field-proven methodologies for its accurate assessment, along with strategies to enhance its performance for research and drug development applications.

Physicochemical Characteristics of this compound

This compound is a symmetric diarylheptanoid, structurally similar to curcumin but lacking one methoxy group on one of its aromatic rings. This subtle structural difference influences its physicochemical properties, including its stability.[1]

| Property | Value | Source |

| Molecular Formula | C20H18O5 | [2] |

| Molecular Weight | 338.4 g/mol | [2] |

| Water Solubility | 0.0067 g/L | [3] |

| logP | 3.54 | [3] |

| pKa (Strongest Acidic) | 8.84 | [3] |

| Melting Point | 173 °C | [4] |

Solubility Profile of this compound

The poor water solubility of DMC is a primary obstacle to its bioavailability.[5] It is classified as a hydrophobic molecule, exhibiting greater solubility in organic solvents.

Solubility in Various Solvents

Quantitative data on the solubility of DMC in common laboratory solvents is crucial for stock solution preparation and formulation development.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 14 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[2] |

| Ethanol | 0.5 mg/mL[2] |

| Methanol | Soluble |

| Acetone | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not found in the provided search results.

Protocol for Determining Equilibrium Solubility

A standardized protocol for determining the equilibrium solubility of DMC in a given solvent system is essential for reproducible research.

Objective: To determine the saturation solubility of DMC in a specific solvent.

Materials:

-

This compound powder (≥98% purity)

-

Selected solvent (e.g., phosphate buffer pH 7.4, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Methodology:

-

Add an excess amount of DMC powder to a known volume of the selected solvent in a vial.

-

Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of DMC using a validated HPLC method.

Stability of this compound: Degradation Pathways and Kinetics

This compound is more stable than curcumin, and its stability is influenced by several factors, including pH, temperature, and light.[1][2] The stability of curcuminoids generally follows the order: bisthis compound ≥ this compound > curcumin.[1][6]

Influence of pH

DMC exhibits pH-dependent stability, being relatively stable in acidic conditions and degrading rapidly in neutral to alkaline environments. The degradation in alkaline solutions follows pseudo-first-order kinetics. The primary degradation pathway at physiological pH is autoxidation.[7][8] This process is initiated by the deprotonation of a phenolic hydroxyl group, leading to a series of radical reactions and the eventual formation of a bicyclopentadione product.[7][9]

Influence of Temperature and Light

Elevated temperatures accelerate the degradation of DMC.[9] It is also sensitive to light and should be protected from exposure to both ultraviolet and visible light to prevent photodegradation.[10]

Synergistic Stability in Curcuminoid Mixtures

Interestingly, DMC and bisthis compound (BDMC) exert a synergistic stabilizing effect on curcumin when present in a mixture.[6][10] The degradation of curcuminoids in their mixture form is substantially less compared to their pure forms.[10]

Experimental Workflow for Stability Assessment

A robust experimental design is critical for evaluating the stability of DMC under various stress conditions.

Caption: Workflow for assessing the stability of this compound.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are paramount for both solubility and stability studies of DMC. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of curcuminoids.[11]

Recommended HPLC Method

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

-